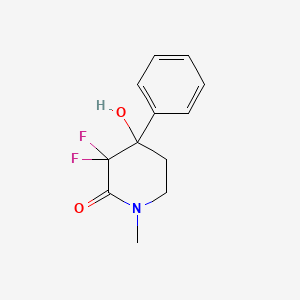
3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one is a synthetic organic compound belonging to the piperidine class. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, a methyl group, and a phenyl group attached to the piperidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the fluorination of a precursor piperidine compound followed by hydroxylation and methylation steps. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a dehydroxylated piperidine compound.
Scientific Research Applications
3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,3-Difluoro-4-hydroxy-1-methylpiperidin-2-one: Lacks the phenyl group, leading to different chemical and biological properties.
4-Hydroxy-1-methyl-4-phenylpiperidin-2-one:
3,3-Difluoro-4-hydroxy-4-phenylpiperidin-2-one: Lacks the methyl group, resulting in variations in its chemical behavior.
Uniqueness: The presence of both fluorine atoms and the phenyl group in 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from other similar compounds.
Properties
CAS No. |
651321-24-3 |
|---|---|
Molecular Formula |
C12H13F2NO2 |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
3,3-difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C12H13F2NO2/c1-15-8-7-11(17,12(13,14)10(15)16)9-5-3-2-4-6-9/h2-6,17H,7-8H2,1H3 |
InChI Key |
VPZATYXFNOLUTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1=O)(F)F)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















